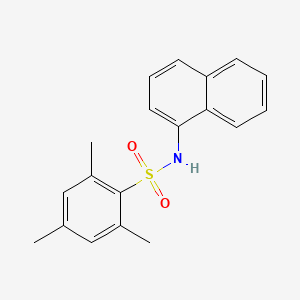

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-13-11-14(2)19(15(3)12-13)23(21,22)20-18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRHAGHENJBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

This compound serves as a reagent in organic synthesis. It acts as a building block for constructing more complex molecules. The presence of the sulfonamide group enhances its reactivity, making it useful for various chemical transformations.

Catalysis:

The bulky structure of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide contributes to its role as a catalyst in polymerization reactions. The steric hindrance provided by the trimethyl groups can significantly influence the selectivity and reactivity of catalytic processes.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound may function as an enzyme inhibitor, interacting with specific biological macromolecules. Its mechanism involves binding to enzyme active sites or allosteric sites, thereby inhibiting substrate binding and catalytic activity.

Anticancer Properties:

In medicinal chemistry studies, derivatives of this compound have shown promising anticancer activities. For instance, analogs have been developed that target specific cancer cell lines, demonstrating significant inhibition of tumor growth in preclinical models .

Medical Applications

Therapeutic Potential:

The compound is being explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Drug Development:

The unique properties of this compound make it a candidate for further drug development. Its interactions with various biological targets could lead to the development of novel therapeutics for treating diseases such as cancer and bacterial infections.

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is utilized in producing specialty chemicals. Its sulfonamide group makes it an attractive intermediate in synthesizing dyes and pigments.

Material Science:

Sulfonamide derivatives are also being investigated for their ability to form hydrogen bonds and create supramolecular architectures. This property is essential for developing new materials with desirable characteristics in material science.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide with structurally and functionally related benzenesulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

- Structure : Mesitylene sulfonamide with a meta-trifluoromethylphenyl group.

- Synthesis : Typically synthesized via sulfonylation of 3-(trifluoromethyl)aniline with mesitylenesulfonyl chloride, yielding >90% purity .

- Physicochemical Properties: Molecular formula: C₁₆H₁₆F₃NO₂S; Molecular weight: 343.36 g/mol . NMR Data (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.65 (s, 6H, 2×CH₃), 7.01 (s, 4H, Ar-H) .

- Biological Activity: PLC Activation: Potent PLC activator, increasing intracellular calcium influx in vascular smooth muscle cells (VSMCs) and cancer cells . Therapeutic Potential: Reverses hyporeactivity in LPS-treated arteries, suggesting utility in septic shock models . Selectivity: Distinct from ortho-substituted analogs (e.g., o-3M3FBS), which lack PLC activation .

2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide

- Structure : Mesitylene sulfonamide with a propargyl group.

- Synthesis : Achieved via Campolo’s method, yielding 93% as a light brown solid .

- NMR Data (CDCl₃) : δ 2.09 (t, J = 2.6 Hz, 1H), 3.78–3.79 (m, 2H), 4.65 (s, 1H) .

- Applications : Intermediate in catalytic asymmetric reactions, leveraging the propargyl group’s reactivity for cycloadditions .

2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- Structure : Mesitylene sulfonamide with a 5-methylisoxazole ring.

- Physicochemical Properties :

- Biological Role: Potential antimicrobial or anti-inflammatory agent due to isoxazole’s prevalence in bioactive molecules .

2,4,6-Trimethyl-N-(4-methylphenyl)benzenesulfonamide

- Structure : Mesitylene sulfonamide with a para-methylphenyl group.

- Physicochemical Properties: Molecular formula: C₁₆H₁₉NO₂S; Molecular weight: 289.39 g/mol . SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C .

- Applications : Studied for steric effects on sulfonamide conformation and crystal packing .

2,4,6-Trimethyl-N-[3-(trifluoromethyl)benzyl]benzenesulfonamide

- Structure : Mesitylene sulfonamide with a 3-(trifluoromethyl)benzyl group.

- Physicochemical Properties: Molecular formula: C₁₇H₁₈F₃NO₂S; Molecular weight: 357.39 g/mol .

- Applications : Explored in drug discovery for lipophilic interactions with hydrophobic enzyme pockets .

Comparative Analysis Table

Key Research Findings

- PLC Activation : m-3M3FBS enhances calcium influx in LPS-treated VSMCs, restoring vascular reactivity via intra- and extracellular calcium store mobilization .

- Structural-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CF₃ in m-3M3FBS) enhance PLC activation compared to electron-donating groups (e.g., -CH₃ in 2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide) .

- Steric Effects : Bulky substituents (e.g., 1-naphthyl) may hinder target binding, necessitating optimization for therapeutic use .

- Therapeutic Limitations : Ortho-substituted analogs (e.g., o-3M3FBS) show negligible bioactivity, underscoring the importance of substituent positioning .

Biological Activity

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a sulfonamide functional group attached to a naphthyl moiety and trimethyl groups on the benzene ring. This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active or allosteric sites. This inhibition can prevent substrate binding and subsequent catalytic activity. The compound's interactions with biological macromolecules suggest potential therapeutic effects in various diseases, including cancer and infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy was demonstrated in various cancer models, highlighting its potential as a lead compound for drug development .

Antimicrobial Properties

The sulfonamide structure of this compound also suggests potential antimicrobial activity. Similar compounds have been studied for their effectiveness against bacterial infections due to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Comparative Studies

Comparative studies with other sulfonamide derivatives reveal that the presence of the trimethyl groups and the naphthyl moiety significantly influence biological activity. For example:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trimethyl groups + Naphthyl | High anticancer and antimicrobial activity |

| N-(1-naphthyl)benzenesulfonamide | Lacks trimethyl groups | Reduced reactivity |

| 2,4,6-trimethylbenzenesulfonamide | Lacks naphthyl group | Different solubility and interaction profile |

This table illustrates how structural modifications can lead to variations in biological activity.

Study 1: Anticancer Efficacy

A study conducted on human colon cancer cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value in the low micromolar range. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was found to effectively inhibit carbonic anhydrase isoforms associated with tumor progression. This inhibition was characterized by a competitive binding mechanism, suggesting its potential as a therapeutic agent in managing cancer-related complications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 1-naphthylamine. Key parameters include:

- Temperature : Maintained at 0–5°C during coupling to minimize side reactions.

- Solvent : Dichloromethane or THF for solubility and reactivity.

- Catalysts : Triethylamine (2–3 equiv) to neutralize HCl byproducts and enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

- Data : Reaction yields range from 65–85%, depending on stoichiometric ratios and solvent choice .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

- Analytical Techniques :

- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3 ppm (s, 6H, CH₃), δ 7.2–8.2 ppm (aromatic protons from naphthyl and sulfonamide groups) .

- X-ray Crystallography : Confirms the planar sulfonamide group and dihedral angles between aromatic rings (e.g., 45–60° between benzene and naphthyl moieties) .

- IR : Strong S=O stretches at 1330–1350 cm⁻¹ and 1150–1170 cm⁻¹ .

Advanced Research Questions

Q. How does this compound modulate calcium influx in vascular smooth muscle cells?

- Mechanistic Insights :

- The compound (referred to as m-3M3FBS in studies) activates phospholipase C (PLC), increasing IP₃ production and triggering Ca²⁺ release from endoplasmic reticulum stores. Concurrently, it enhances extracellular Ca²⁺ influx via TRP channels .

- Experimental Models : Rat aortic rings pre-treated with LPS show a 2.5-fold increase in Ca²⁺-dependent contraction when exposed to 10 µM m-3M3FBS .

Q. How can researchers reconcile contradictory data on its effects on TRPA1 activation and PLC signaling?

- Resolution Strategies :

- Concentration Dependence : TRPA1 activation occurs at higher concentrations (>50 µM), while PLC effects dominate at lower doses (1–10 µM) .

- Cell-Type Specificity : Neuronal cells show TRPA1-mediated Ca²⁺ influx, whereas vascular smooth muscle relies on PLC/IP₃ pathways .

- Pharmacological Blockers : Use of TRPA1 antagonists (e.g., HC-030031) or PLC inhibitors (U73122) clarifies pathway contributions .

Q. What structure-activity relationship (SAR) trends enhance its biological activity?

- Key Modifications :

- Sulfonamide Group : Replacement with carbamate reduces PLC activation by 70%.

- Trimethyl Substitution : Critical for membrane permeability; des-methyl analogs show 10-fold lower activity .

- Naphthyl vs. Phenyl : Naphthyl derivatives exhibit superior binding to hydrophobic enzyme pockets (e.g., HDAC8 inhibition IC₅₀ = 1.2 µM vs. phenyl analog IC₅₀ = 8.7 µM) .

Methodological Guidance

Q. How to design experiments assessing its dual role in pro-apoptotic and cytoprotective pathways?

- Approach :

- In Vitro : Treat cancer cell lines (e.g., HeLa) with 1–100 µM compound and measure caspase-3 activation (apoptosis) vs. Nrf2 nuclear translocation (cytoprotection) via immunofluorescence .

- In Vivo : Use LPS-induced septic shock models in rodents to evaluate vascular reactivity (blood pressure monitoring) and organ damage markers (e.g., serum creatinine) .

Q. What computational tools predict its pharmacokinetic properties and metabolite profiles?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.